3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide
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Overview
Description
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolo ring fused to a pyridazine moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo ring and its subsequent fusion with the pyridazine ring. Common reagents used in these reactions include hydrazine derivatives, isocyanates, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide has several scientific research applications:
Medicine: Research has shown its potential as an anti-cancer agent, with studies indicating its ability to inhibit tumor growth in various cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular pathways involved include the inhibition of kinase activity and modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and use in energetic materials.
Tris[1,2,4]triazolo[1,3,5]triazine: Utilized in the construction of thermally activated delayed fluorescence emitters.
2,6-bis(1,2,3-triazol-4-yl)pyridine: A versatile ligand in coordination chemistry.
Uniqueness
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide stands out due to its unique combination of a triazolo ring fused to a pyridazine moiety, along with its isopropoxy and methoxypyridinyl substituents. This structure imparts specific biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H20N6O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C17H20N6O3/c1-11(2)26-17-9-6-14-21-20-13(23(14)22-17)5-7-15(24)19-12-4-8-16(25-3)18-10-12/h4,6,8-11H,5,7H2,1-3H3,(H,19,24) |
InChI Key |
OKMRHRPWPIBGGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=CN=C(C=C3)OC)C=C1 |
Origin of Product |
United States |
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